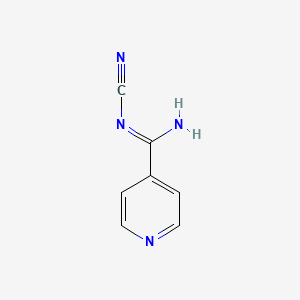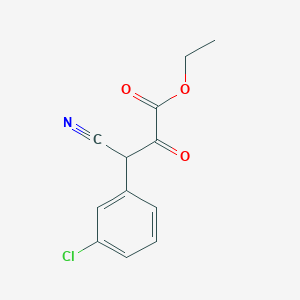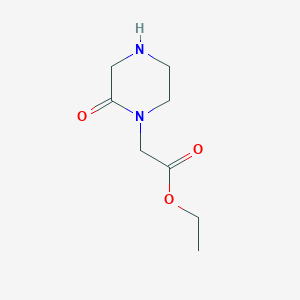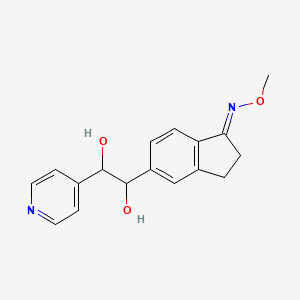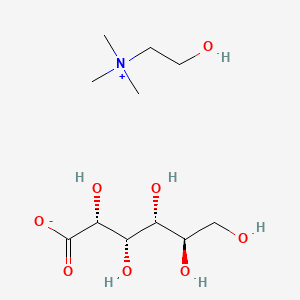
Choline gluconate
Overview
Description
Choline gluconate is a form of the essential nutrient choline which is found in many plants and animal organs . It is important as a precursor for the biosynthesis of phospholipids which are essential components of all cell membranes . The molecular formula of Choline gluconate is C11H25NO8 .
Synthesis Analysis
Choline is synthesized in the body or consumed through the diet . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis . Choline is also irreversibly converted into betaine, which can donate a methyl group to homocysteine to form methionine .Molecular Structure Analysis
The molecular formula of Choline gluconate is C11H25NO8 . The average mass is 299.318 Da and the monoisotopic mass is 299.158020 Da .Chemical Reactions Analysis
Choline is phosphorylated by choline kinase into phosphorylcholine . This phosphorylated form gets trapped inside the cell . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .Physical And Chemical Properties Analysis
Choline gluconate has a molecular formula of C11H25NO8 . The average mass is 299.318 Da and the monoisotopic mass is 299.158020 Da .Scientific Research Applications
Choline's Role in Lipid Metabolism and Mitochondrial Function :Choline, including forms such as choline gluconate, plays a crucial role in lipid metabolism. It acts as a lipotropic agent, influencing the accumulation and metabolism of fats in the liver. Research has shown that choline is effective in reducing hepatocellular triglyceride accumulation and protecting mitochondrial membrane potential. It also increases glutathione peroxidase activity, which is vital for counteracting oxidative stress in liver cells (Zhu et al., 2014).
Choline in Neurophysiology :Choline chloride, closely related to choline gluconate, has significant implications in neurophysiological studies. It influences outward currents in neurons, which is crucial for understanding the functioning of sodium-activated potassium channels. This understanding is vital for developing treatments for various neurological disorders and for understanding neurophysiological processes (Thuma & Hooper, 2018).
Choline as an Essential Nutrient for Skeletal Muscle :Choline is pivotal in muscle physiology. It plays a role in modulating muscle fat metabolism, muscle protein homeostasis, and inflammation and autophagy in muscles. Understanding the role of choline in these processes is crucial for developing strategies to enhance physical performance and manage skeletal muscle disorders (Moretti et al., 2020).
Choline in Cardiovascular Health :The metabolism of choline in the body can have implications for cardiovascular health. The gut flora's metabolism of choline-containing compounds like phosphatidylcholine can lead to the production of metabolites like trimethylamine N-oxide (TMAO), which have been linked to cardiovascular disease. This suggests potential pathways for the development of new diagnostic tests and treatments for heart disease (Wang et al., 2011).
Choline and Brain Health :Choline ingestion has been shown to affect the brain's composition, indicating its role in neurochemical processes. This finding is particularly relevant to the study of neuropsychiatric disorders such as dementia and affective disorders. Choline's impact on the brain's choline resonance and its potential therapeutic implications are significant areas of research (Stoll et al., 1995).
Choline in Gestational Nutrition and Development :Prenatal choline supplementation can have profound effects on fetal development, particularly on the development of the hippocampus and cognitive functions. This supplementation has been linked to enhanced memory performance and hippocampal maturation, highlighting the importance of choline in prenatal nutrition (Mellott et al., 2004).
Mechanism of Action
Choline is a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics . Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function .
Future Directions
There is a growing interest in the field of choline research across the academic, government, and industry sectors . The goal is to discuss the current state of choline science in human nutrition throughout the lifespan – from prenatal needs through early childhood, and into our later years . There is also a need to identify areas of research needed in choline biology that can best inform our understanding of this nutrient’s impact on human health .
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C5H14NO/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5-7/h2-5,7-11H,1H2,(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRGESBUBDIIB-JJKGCWMISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(C(C(C(C(=O)[O-])O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Choline gluconate | |
CAS RN |
507-30-2 | |
| Record name | Choline gluconate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLINE GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M607MGJ8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)
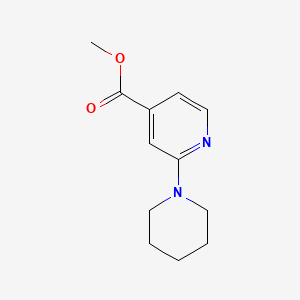
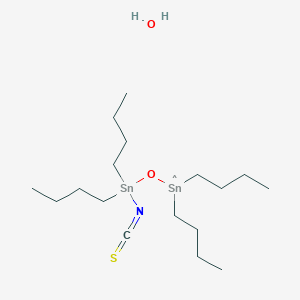
![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)





